

Synthesis of Barium Titanate Nanoparticles from Barium Isopropoxide: Application Notes and Protocols

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Compound of Interest

Compound Name: *Barium isopropoxide*

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This document provides detailed application notes and experimental protocols for the synthesis of barium titanate (BaTiO_3) nanoparticles using **barium isopropoxide** and titanium isopropoxide as precursors. Barium titanate nanoparticles are of significant interest for a wide range of applications, including high-density ceramic capacitors, non-volatile memory, and advanced drug delivery systems, owing to their excellent dielectric and ferroelectric properties. The synthesis of BaTiO_3 nanoparticles with controlled size, morphology, and crystallinity is crucial for optimizing their performance in these applications.

Introduction

The synthesis of barium titanate (BaTiO_3) nanoparticles with tailored properties is a key area of research in materials science. Various methods, including solid-state reaction, sol-gel, and hydrothermal synthesis, have been developed. Among these, solution-phase methods using metal alkoxide precursors offer excellent control over nanoparticle characteristics. This protocol focuses on a non-aqueous sol-gel synthesis route, adapted from a method utilizing a single-source bimetallic alkoxide, which ensures stoichiometric control at the molecular level, leading to the formation of monodisperse BaTiO_3 nanoparticles. While direct protocols for **barium isopropoxide** are scarce in published literature, the following procedure adapts a well-established synthesis using a closely related barium-titanium alkoxide precursor.[1]

Data Presentation

The following table summarizes quantitative data from various studies on the synthesis of BaTiO₃ nanoparticles using alkoxide precursors. This data highlights the impact of different synthesis parameters on the final nanoparticle characteristics.

Precursors	Synthesis Method	Calcination Temperature (°C)	Average Crystallite/P article Size (nm)	Crystal Phase	Reference
Barium acetate, Titanium(IV) (triethanolaminate) isopropoxide	Pechini	800	51.9	Cubic	[2]
Barium acetate, Titanium(IV) isopropoxide	Sol-Gel	900	~100	Tetragonal	
Barium hydroxide, Titanium(IV) isopropoxide	Hydrothermal	100 - 220	65 - 90	Cubic	[3] [4]
Barium acetylacetonate, Titanium (IV) isopropoxide	Sol-Gel	950	1000-1500	Tetragonal	[5]
Barium titanium ethyl hexano-isopropoxide	Non-aqueous Sol	Not Applicable (as-synthesized)	6 - 12	Cubic	[1]
Barium acetate, Titanium(IV) isopropoxide	Sol-Gel	1000	~30-40	Tetragonal	[6]

Experimental Protocols

This protocol details a non-aqueous injection method for the synthesis of monodisperse barium titanate nanoparticles. This method is adapted from a synthesis using a single-source bimetallic alkoxide and is suitable for adaptation using separate **barium isopropoxide** and titanium isopropoxide precursors.^[1]

Materials

- **Barium isopropoxide** ($\text{Ba}(\text{O-iPr})_2$)
- Titanium(IV) isopropoxide ($\text{Ti}(\text{O-iPr})_4$)
- Diphenyl ether (solvent)
- Oleic acid (stabilizing agent)
- 2-Propanol (for precursor preparation, if needed)
- Argon or Nitrogen gas (for inert atmosphere)
- Hexane (for washing)
- Ethanol (for washing)

Equipment

- Schlenk line or glovebox for inert atmosphere operations
- Three-neck round-bottom flask
- Heating mantle with temperature controller and thermocouple
- Magnetic stirrer
- Syringes and needles
- Condenser
- Centrifuge

Procedure

1. Precursor Solution Preparation (Under Inert Atmosphere)

- Note: **Barium isopropoxide** and titanium isopropoxide are highly sensitive to moisture. All handling should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
- In a glovebox, prepare a stock solution of equimolar amounts of **barium isopropoxide** and titanium(IV) isopropoxide in anhydrous 2-propanol. Gentle warming and stirring may be required to fully dissolve the **barium isopropoxide**. The goal is to form a barium-titanium isopropoxide complex in solution.
- Alternatively, a pre-synthesized barium-titanium double alkoxide can be used if available.^[1]

2. Reaction Setup

- In a three-neck flask, combine diphenyl ether and oleic acid.
- Heat the mixture to 140°C under a continuous flow of argon or nitrogen while stirring.
- Attach a condenser to the flask to prevent solvent loss.

3. Injection and Nanoparticle Growth

- Once the solvent and stabilizing agent mixture has reached a stable temperature of 140°C, rapidly inject the prepared barium-titanium isopropoxide solution into the hot mixture.
- The solution will likely change color, indicating the nucleation of nanoparticles.
- Maintain the reaction temperature at 140°C for a desired period (e.g., 1-2 hours) to allow for nanoparticle growth. The reaction time can be varied to control the final particle size.

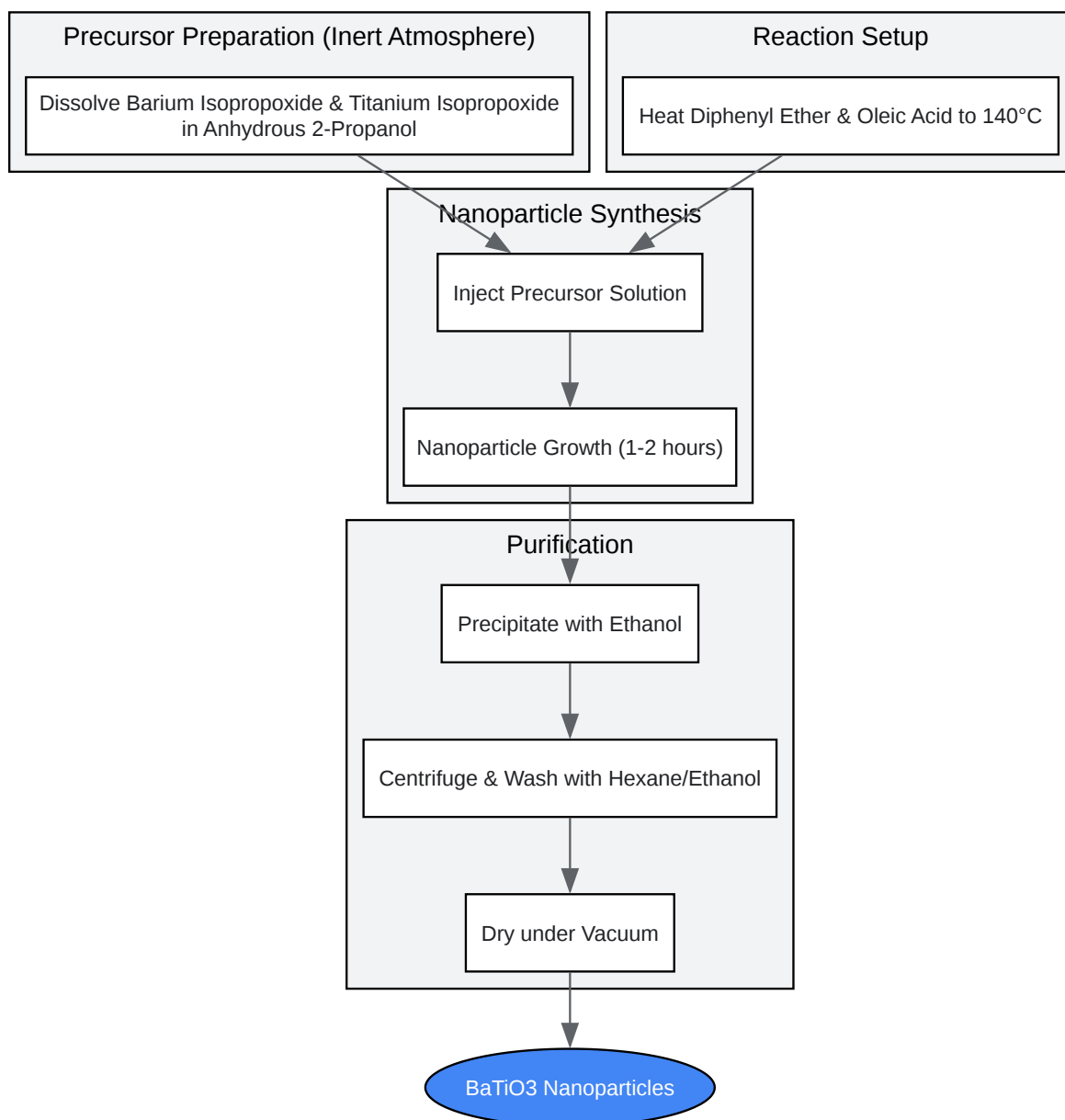
4. Isolation and Purification of Nanoparticles

- After the growth period, cool the reaction mixture to room temperature.
- Add an excess of a polar solvent like ethanol to precipitate the nanoparticles.

- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles multiple times with a mixture of hexane and ethanol to remove residual solvent, oleic acid, and unreacted precursors.
- Dry the purified nanoparticles under vacuum.

Visualizations

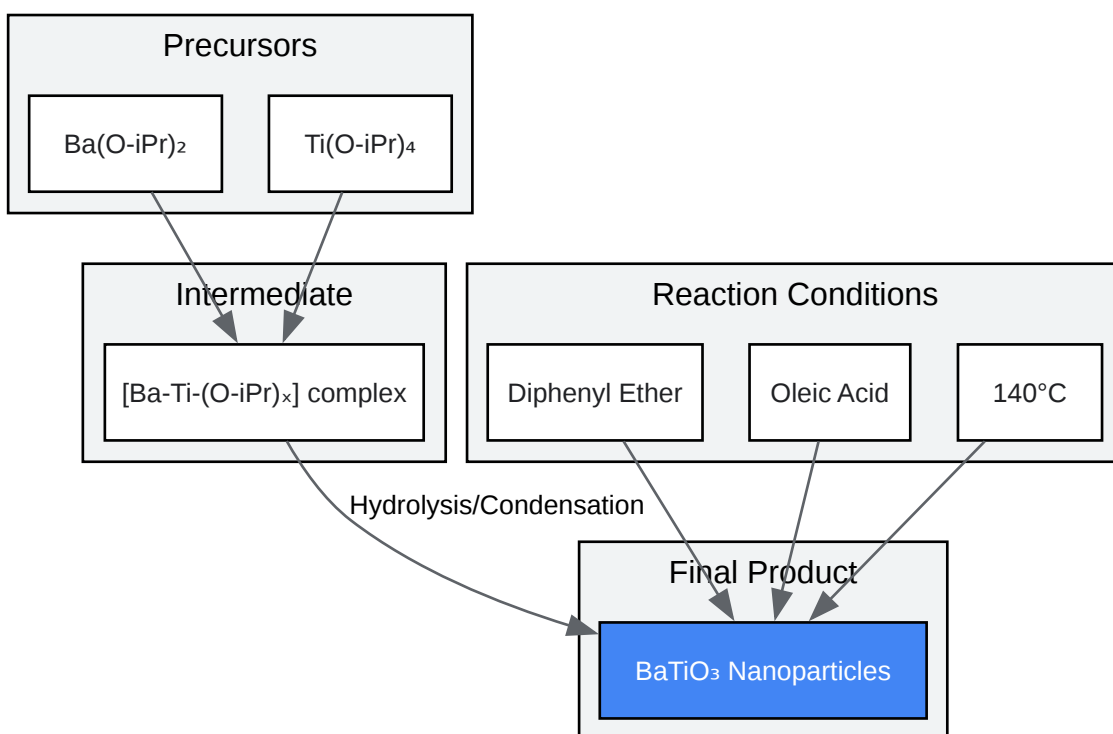
Experimental Workflow



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Caption: Experimental workflow for the synthesis of BaTiO₃ nanoparticles.

Chemical Pathway



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Caption: Chemical pathway from precursors to BaTiO₃ nanoparticles.

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